molecular formula C21H23NO4 B3246834 2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid CAS No. 180181-98-0

2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid

Cat. No.: B3246834
CAS No.: 180181-98-0
M. Wt: 353.4
InChI Key: WVHQNPPGMKCPTP-UHFFFAOYSA-N
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Description

This compound is a Fmoc-protected amino acid . The empirical formula is C21H23NO4 and the molecular weight is 353.41 .


Synthesis Analysis

The compound has been successfully synthesized and its structure was determined by single-crystal X-ray diffraction . It is used as a reagent in the solid phase synthesis of C-terminal carboxamides and small organic molecules .


Molecular Structure Analysis

The molecular structure of this compound was determined by single-crystal X-ray diffraction . Further details about the molecular structure can be found in the references .


Chemical Reactions Analysis

The compound is used as a reagent in the solid phase synthesis of C-terminal carboxamides and small organic molecules . More details about its chemical reactions can be found in the references .


Physical and Chemical Properties Analysis

The melting point of a similar compound is 200-201°C . The molecular weight of the compound is 353.4 g/mol . More details about its physical and chemical properties can be found in the references .

Scientific Research Applications

Synthesis and Solid-Phase Protocols

One of the key applications of this compound is in the synthesis of phosphothreonine mimetics, specifically the orthogonally protected (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid. This is essential for creating peptides that bind to the polo-like kinase 1 (Plk1) polo box domain, maintaining efficacy similar to a parent phosphothreonine-containing peptide. This chemical is compatible with standard solid-phase synthesis protocols, making it a versatile reagent in signal transduction-directed peptides research (Liu et al., 2009).

In Biomedical Research

The compound is also involved in the synthesis of various biomedical research materials. It is utilized in the preparation of amino acid derivatives like (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, which have applications in developing new pharmaceutical compounds and biomaterials (Adamczyk & Reddy, 2001).

Structural and Supramolecular Studies

This chemical is pivotal in structural biology and chemistry for understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids. It aids in the synthesis of novel Fmoc-protected amino acids and helps in the analysis of their structural, conformational, and energy landscapes (Bojarska et al., 2020).

Safety and Hazards

No special handling precautions are necessary for a similar compound, but it is recommended to prevent excess exposure to light . More details about its safety and hazards can be found in the references .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQNPPGMKCPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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